molecular formula C22H19ClN4O2 B2751366 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-54-8

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

カタログ番号: B2751366
CAS番号: 539841-54-8
分子量: 406.87
InChIキー: QUSALJBTUQAJLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family and has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological activities of this compound based on diverse sources.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and methoxyphenyl groups. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Research indicates that this compound acts as a selective agonist for RXFP4 (relaxin family peptide receptor 4). It has been shown to activate various intracellular signaling pathways including ERK1/2 phosphorylation and β-arrestin recruitment.

Biological Assays

In vitro assays have demonstrated that the compound significantly inhibits forskolin-stimulated cAMP accumulation in CHO cells overexpressing RXFP4. The effective concentration (EC50) values and efficacy percentages are critical for understanding its potency as a pharmacological agent.

CompoundEC50 (μM)Efficacy (%)
This compound0.2560.8 ± 7.6
Other derivativesVariesVaries

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines (e.g., MCF-7). The compound exhibited varying degrees of cytotoxic effects depending on the concentration used. For instance:

  • At a concentration of 100 μM, compounds derived from this scaffold showed cytotoxicity greater than 60% against MCF-7 cells.
  • The IC50 values were calculated to compare potency with standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (μM)
This compoundMCF-714
DoxorubicinMCF-710

Case Studies

Several studies have highlighted the therapeutic potential of this compound in treating conditions such as cancer and cardiovascular diseases due to its ability to modulate specific signaling pathways.

  • Study on RXFP4 Agonism : A high-throughput screening identified this compound as a potent RXFP4 agonist with significant effects on cellular signaling pathways associated with vascular health.
  • Cytotoxicity Assessment : In a comparative study with other derivatives of triazoloquinazoline compounds, it was found that modifications to the phenyl groups significantly influenced the cytotoxic profile.

特性

IUPAC Name

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-14-7-4-6-13(12-14)21-25-22-24-17-10-5-11-18(28)19(17)20(27(22)26-21)15-8-2-3-9-16(15)23/h2-4,6-9,12,20H,5,10-11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSALJBTUQAJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。